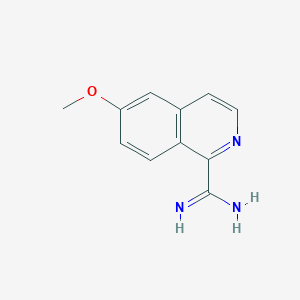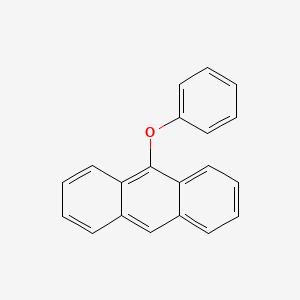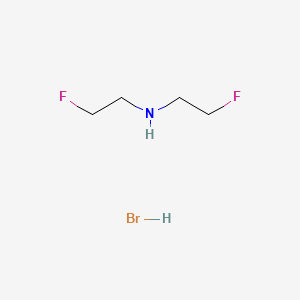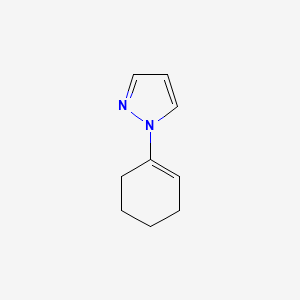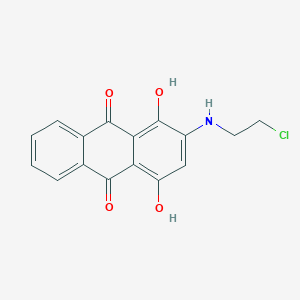
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its anthracene core, which is substituted with a chloroethylamino group and two hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反应分析
Types of Reactions
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloroethyl group.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can disrupt DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms a highly reactive aziridinium ion, which can alkylate the N7 position of guanine bases in DNA. This leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription, ultimately resulting in cell death.
相似化合物的比较
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma and ovarian carcinoma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
2-((2-Chloroethyl)amino)-1,4-dihydroxyanthracene-9,10-dione is unique due to its anthracene core, which provides additional sites for chemical modification and potential for diverse applications. Its dual hydroxyl groups also offer unique reactivity compared to other nitrogen mustards.
属性
CAS 编号 |
62418-36-4 |
|---|---|
分子式 |
C16H12ClNO4 |
分子量 |
317.72 g/mol |
IUPAC 名称 |
2-(2-chloroethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO4/c17-5-6-18-10-7-11(19)12-13(16(10)22)15(21)9-4-2-1-3-8(9)14(12)20/h1-4,7,18-19,22H,5-6H2 |
InChI 键 |
SITVCVXXCYFSCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)

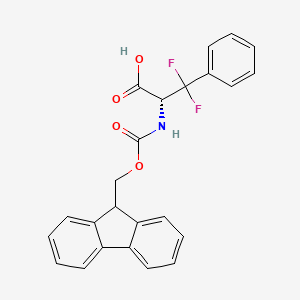
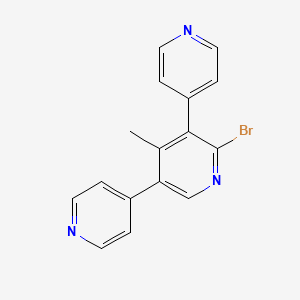
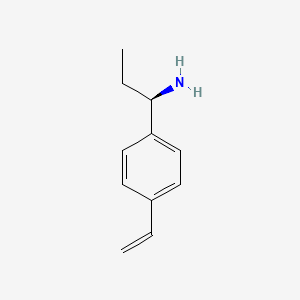


![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
